![molecular formula C10H16ClN3 B3046014 3-(tert-Butyl)picolinimidamide hydrochloride CAS No. 1179362-57-2](/img/structure/B3046014.png)
3-(tert-Butyl)picolinimidamide hydrochloride
Overview
Description
3-(tert-Butyl)picolinimidamide hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of picolinic acid and has a molecular formula of C12H18ClN3O. In
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)picolinimidamide hydrochloride is not fully understood. However, it is believed that the compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It is also believed to exhibit anti-tumor effects by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of nitric oxide and prostaglandin E2, which are both involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(tert-Butyl)picolinimidamide hydrochloride in lab experiments is its high purity and yield obtained through the synthesis method. It is also relatively stable and can be easily stored for long periods. However, one limitation of using this compound is its potential toxicity, which can affect the results of experiments if not properly controlled.
Future Directions
There are several future directions for the study of 3-(tert-Butyl)picolinimidamide hydrochloride. One potential area of research is the development of new synthetic routes for the compound to improve its yield and purity. Another direction is the investigation of its potential applications in other fields, such as metal coordination chemistry and drug development. Additionally, further studies are needed to fully understand the mechanism of action and potential toxicity of this compound.
Conclusion:
In conclusion, this compound is a promising compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method for this compound is relatively simple, and it exhibits several biochemical and physiological effects. However, further studies are needed to fully understand its mechanism of action and potential toxicity. The future directions for the study of this compound are numerous, and it is expected to continue to be an important area of research in the future.
Scientific Research Applications
3-(tert-Butyl)picolinimidamide hydrochloride has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use as a ligand in metal coordination chemistry.
properties
IUPAC Name |
3-tert-butylpyridine-2-carboximidamide;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.ClH/c1-10(2,3)7-5-4-6-13-8(7)9(11)12;/h4-6H,1-3H3,(H3,11,12);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRBUUIRMPOSFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=CC=C1)C(=N)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704381 | |
Record name | 3-tert-Butylpyridine-2-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70704381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1179362-57-2 | |
Record name | 3-tert-Butylpyridine-2-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70704381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.